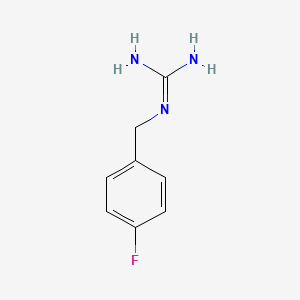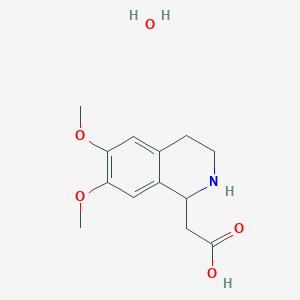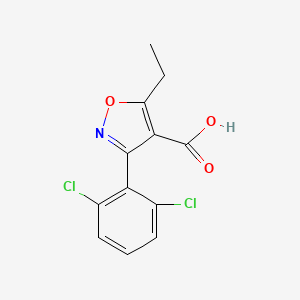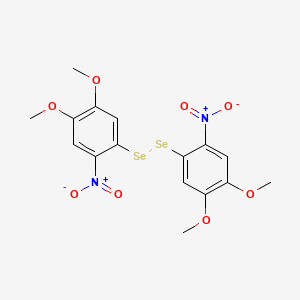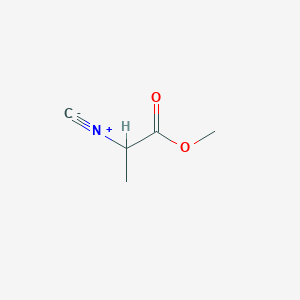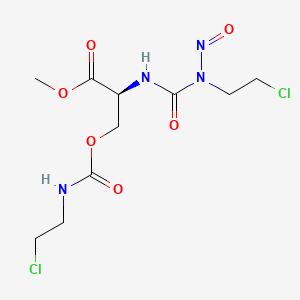
Cu Ser CNU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cu Ser CNU is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a serine backbone modified with nitrosocarbamoyl and chloroethyl groups. These modifications impart distinct chemical and biological properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
The synthesis of Cu Ser CNU typically involves multiple steps. The process begins with the protection of the serine hydroxyl group, followed by the introduction of the nitrosocarbamoyl and chloroethyl groups. The final step involves the esterification of the compound to form the methyl ester. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the nitrosocarbamoyl group, converting it to amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
Cu Ser CNU has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA and proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form covalent bonds with biological molecules. The nitrosocarbamoyl group can react with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The chloroethyl groups can also participate in alkylation reactions, further contributing to the compound’s biological activity. These interactions can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar compounds include other nitrosocarbamoyl derivatives and chloroethyl esters. Compared to these compounds, Cu Ser CNU is unique due to its serine backbone, which imparts additional biological activity and specificity. Other similar compounds include:
- N-((2-chloroethyl)nitrosocarbamoyl)-glycine methyl ester
- N-((2-chloroethyl)nitrosocarbamoyl)-alanine methyl ester These compounds share similar chemical properties but differ in their biological activity and applications.
Propiedades
Número CAS |
84993-77-1 |
|---|---|
Fórmula molecular |
C10H16Cl2N4O6 |
Peso molecular |
359.16 g/mol |
Nombre IUPAC |
methyl (2S)-3-(2-chloroethylcarbamoyloxy)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C10H16Cl2N4O6/c1-21-8(17)7(6-22-10(19)13-4-2-11)14-9(18)16(15-20)5-3-12/h7H,2-6H2,1H3,(H,13,19)(H,14,18)/t7-/m0/s1 |
Clave InChI |
SXQAJMIRICCHBI-ZETCQYMHSA-N |
SMILES |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
SMILES isomérico |
COC(=O)[C@H](COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
SMILES canónico |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
| 84993-77-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


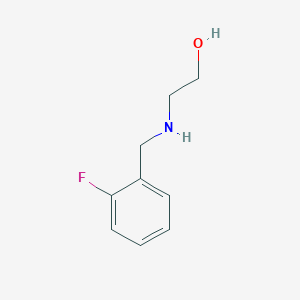
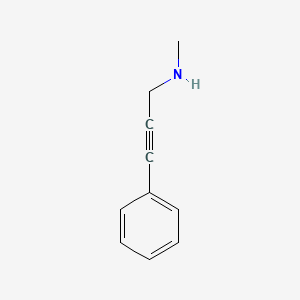
![2-[(Thiophen-3-ylmethyl)-amino]-ethanol](/img/structure/B1622500.png)
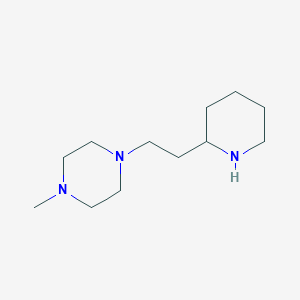
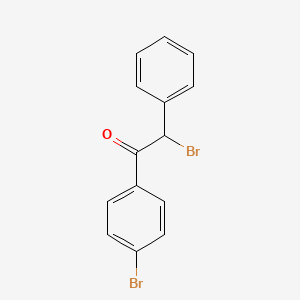
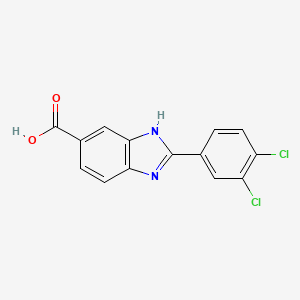
![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)
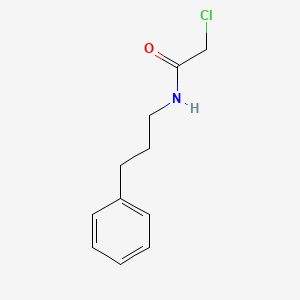
![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
